
1-pyrazol-1-yl-N,N-bis(pyrazol-1-ylmethyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-pyrazol-1-yl-N,N-bis(pyrazol-1-ylmethyl)methanamine is a pyrazole-based tripodal tetraamine ligand. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry. The unique structure of this compound allows it to coordinate through multiple nitrogen atoms, providing a robust framework for metal complexation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-pyrazol-1-yl-N,N-bis(pyrazol-1-ylmethyl)methanamine can be synthesized through a multi-step process involving the condensation of pyrazole derivatives with appropriate amines. One common method involves the reaction of 1H-pyrazole-1-carbaldehyde with N,N-bis(pyrazol-1-ylmethyl)amine under reflux conditions in the presence of a suitable solvent such as acetonitrile . The reaction typically requires a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-pyrazol-1-yl-N,N-bis(pyrazol-1-ylmethyl)methanamine undergoes various chemical reactions, including:
Coordination Reactions: Forms stable complexes with metal ions such as cobalt, zinc, and copper.
Substitution Reactions: The pyrazole rings can participate in electrophilic substitution reactions, allowing for further functionalization of the ligand.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts such as cobalt chloride, zinc perchlorate, and copper chloride in solvents like acetonitrile or water.
Substitution Reactions: May require electrophilic reagents such as halogens or nitro compounds under controlled conditions.
Major Products
Metal Complexes: Coordination with metal ions results in the formation of stable metal-ligand complexes.
Functionalized Ligands: Substitution reactions yield various functionalized derivatives of the original ligand.
Applications De Recherche Scientifique
1-pyrazol-1-yl-N,N-bis(pyrazol-1-ylmethyl)methanamine has several scientific research applications:
Coordination Chemistry: Used as a ligand to form stable metal complexes for studying metal-ligand interactions.
Biological Studies: Investigated for its potential as a metalloenzyme model due to its ability to mimic the coordination environment of natural enzymes.
Material Science: Employed in the synthesis of metal-organic frameworks (MOFs) and other advanced materials.
Mécanisme D'action
The mechanism of action of 1-pyrazol-1-yl-N,N-bis(pyrazol-1-ylmethyl)methanamine primarily involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination stabilizes the metal center and facilitates various catalytic and biological processes. The ligand’s structure allows for the formation of multiple coordination bonds, enhancing the stability and reactivity of the resulting metal complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-pyrazol-1-yl)-N,N-bis(1H-pyrazol-1-ylmethyl)ethanamine: Similar tripodal tetraamine ligand with an ethyl linker.
N,N-bis(1H-pyrazol-1-ylmethyl)amine: A simpler ligand with fewer pyrazole rings.
Uniqueness
1-pyrazol-1-yl-N,N-bis(pyrazol-1-ylmethyl)methanamine stands out due to its unique tripodal structure, which provides enhanced stability and coordination ability compared to simpler ligands. Its ability to form stable complexes with a wide range of metal ions makes it a versatile ligand in coordination chemistry and catalysis .
Propriétés
Numéro CAS |
85264-48-8 |
|---|---|
Formule moléculaire |
C12H15N7 |
Poids moléculaire |
257.29 g/mol |
Nom IUPAC |
1-pyrazol-1-yl-N,N-bis(pyrazol-1-ylmethyl)methanamine |
InChI |
InChI=1S/C12H15N7/c1-4-13-17(7-1)10-16(11-18-8-2-5-14-18)12-19-9-3-6-15-19/h1-9H,10-12H2 |
Clé InChI |
HYOJQGHREHOFOB-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=C1)CN(CN2C=CC=N2)CN3C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



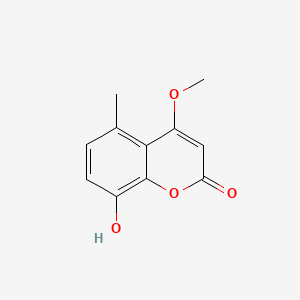
![1-[Ethoxy(phenyl)methoxy]-4-methylbenzene](/img/structure/B14416204.png)

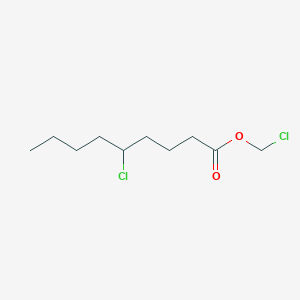
![2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B14416236.png)

![2-(Bromomethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14416239.png)
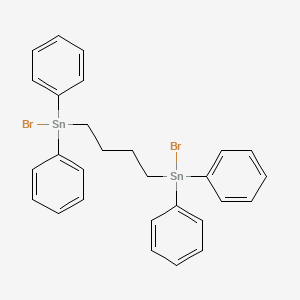
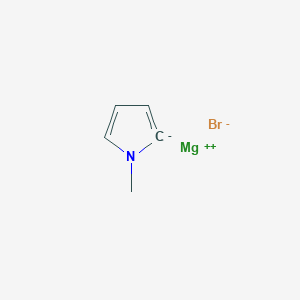
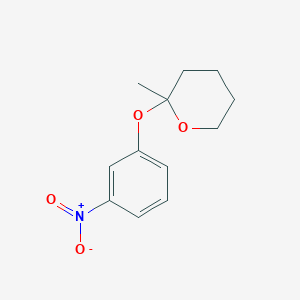

![N-[(2-Bromo-1-phenyl-ethylidene)amino]-2,4,6-trimethyl-benzenesulfonamide](/img/structure/B14416251.png)
![1-Methoxy-2-[(2-methoxypropan-2-yl)oxy]ethen-1-ol](/img/structure/B14416255.png)
